6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains a furan ring and an imidazo[1,2-b]pyrazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The imidazo[1,2-b]pyrazole ring is a fused ring system that contains two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a furan ring and an imidazo[1,2-b]pyrazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The imidazo[1,2-b]pyrazole ring is a fused ring system that contains two nitrogen atoms .Scientific Research Applications
Synthesis and Functionalization
Researchers have developed methods for synthesizing and functionalizing derivatives of pyrazole and imidazole, including compounds similar to 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole, demonstrating the versatility of these heterocyclic compounds in chemical synthesis. For instance, a study detailed the synthesis of new series of pyrazole and imidazole derivatives, exploring their antimicrobial activities (Idhayadhulla, Kumar, & Abdul, 2012). Another research focused on the functionalization and cyclization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, showcasing the chemical transformations applicable to this class of compounds (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Biological Activities
Various studies have been conducted to evaluate the biological activities of compounds structurally related to this compound. These include investigations into their antimicrobial and antitubercular properties. For example, one study synthesized a series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011). Another study focused on the synthesis, reactivity, and evaluation of heterocycle-substituted phthalimide derivatives for their cytotoxic activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Yang, Yang, Jiang, Feng, Liu, Pan, & Zhang, 2010).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been noted for their broad range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways .
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Properties
IUPAC Name |
6-(furan-2-yl)-1-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-12-4-5-13-10(12)7-8(11-13)9-3-2-6-14-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFTONGTFIMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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